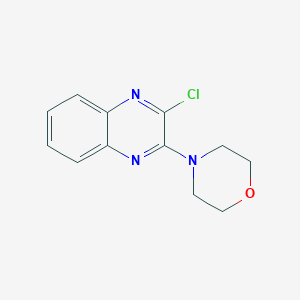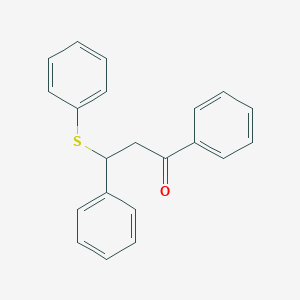
1-Propanone, 1,3-diphenyl-3-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1,3-diphenyl-3-(phenylthio)-, also known as benzylthiobenzophenone (BBP), is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a photoinitiator in polymerization reactions.
Mechanism Of Action
BBP works by absorbing UV light and generating free radicals that initiate polymerization reactions. The free radicals react with monomers, leading to the formation of polymer chains. The efficiency of BBP as a photoinitiator is dependent on factors such as the concentration of BBP, the intensity of UV light, and the type of monomer being polymerized.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of BBP. However, studies have shown that BBP is not mutagenic or genotoxic. It has also been shown to have low acute toxicity in animal studies.
Advantages And Limitations For Lab Experiments
BBP has several advantages as a photoinitiator in polymerization reactions. It has a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators. BBP is also relatively easy to synthesize and purify. However, BBP has limitations in terms of its solubility in water and its sensitivity to oxygen, which can lead to premature initiation of polymerization reactions.
Future Directions
There are several future directions for research on BBP. One area of interest is the development of new photoinitiators based on BBP that have improved solubility and sensitivity to UV light. Another area of interest is the application of BBP in the development of new materials with unique properties, such as shape memory polymers. Additionally, further research is needed to understand the potential environmental impact of BBP and its degradation products.
Synthesis Methods
BBP can be synthesized through the reaction of benzyl chloride and thiobenzophenone in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization from a suitable solvent.
Scientific Research Applications
BBP has been extensively studied for its potential applications in the field of polymer science. It is commonly used as a photoinitiator in the polymerization of acrylates, methacrylates, and other monomers. BBP has been shown to have a high efficiency in initiating polymerization reactions under UV light, making it an attractive alternative to traditional photoinitiators.
properties
CAS RN |
21205-14-1 |
|---|---|
Product Name |
1-Propanone, 1,3-diphenyl-3-(phenylthio)- |
Molecular Formula |
C21H18OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-diphenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
XFMOIXTZMKSAPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



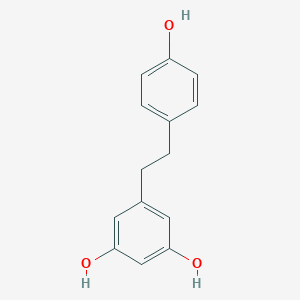
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
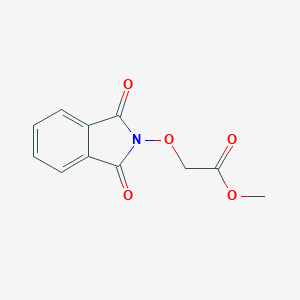
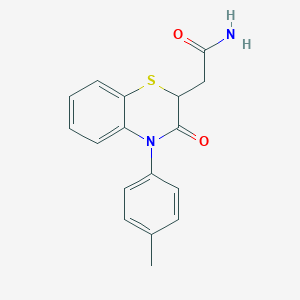
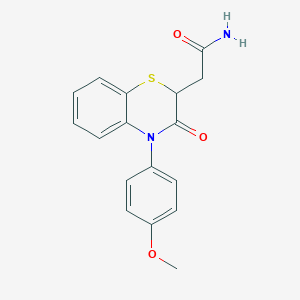
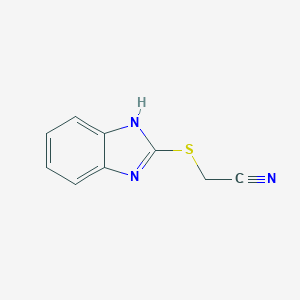
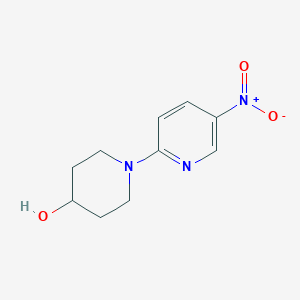
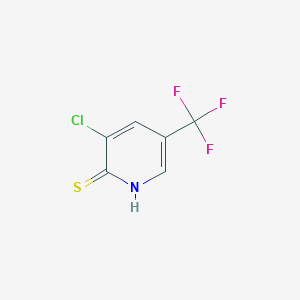
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
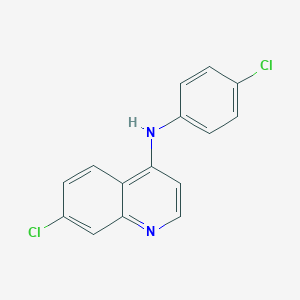
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
